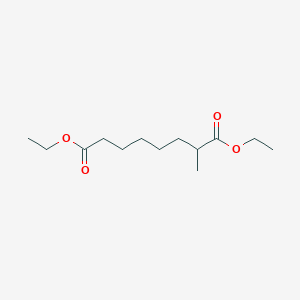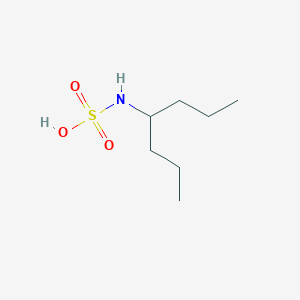
Heptan-4-ylsulfamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptan-4-ylsulfamic acid is an organic compound that belongs to the class of sulfamic acids These compounds are characterized by the presence of a sulfamic acid group (-SO3H) attached to an alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptan-4-ylsulfamic acid typically involves the reaction of heptan-4-amine with sulfur trioxide or chlorosulfonic acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. For example, the reaction with sulfur trioxide can be carried out in a solvent such as dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process typically includes steps such as the purification of the starting materials, the controlled addition of reagents, and the isolation and purification of the final product through techniques like crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Heptan-4-ylsulfamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfamic acid group to an amine group.
Substitution: The sulfamic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Heptan-4-ylsulfamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of heptan-4-ylsulfamic acid involves its interaction with various molecular targets. The sulfamic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, leading to inhibition or modification of their activity. The alkyl chain can also interact with hydrophobic regions of biomolecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Sulfamic acid: A simpler compound with similar chemical properties but lacking the alkyl chain.
Heptan-4-amine: Shares the same alkyl chain but lacks the sulfamic acid group.
Sulfonic acids: Compounds with a sulfonic acid group (-SO3H) but different alkyl chains.
Uniqueness
Heptan-4-ylsulfamic acid is unique due to the combination of the sulfamic acid group and the heptan-4-yl chain. This combination provides distinct chemical properties and reactivity, making it useful in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
61517-52-0 |
|---|---|
Molecular Formula |
C7H17NO3S |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
heptan-4-ylsulfamic acid |
InChI |
InChI=1S/C7H17NO3S/c1-3-5-7(6-4-2)8-12(9,10)11/h7-8H,3-6H2,1-2H3,(H,9,10,11) |
InChI Key |
BUWFJRAXDLLZDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)NS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1-silabicyclo[2.2.1]heptane](/img/structure/B14591487.png)
![2-Chloro-N-{4-[4-methyl-3-(propylsulfanyl)phenoxy]phenyl}acetamide](/img/structure/B14591490.png)
![2,3,4,7,7-Pentachloro-1-azabicyclo[2.2.1]hept-2-ene](/img/structure/B14591495.png)
![3-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14591506.png)
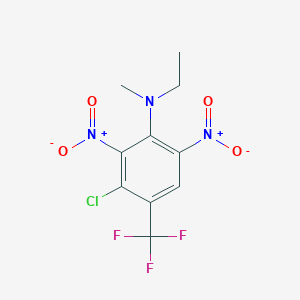
![1-methylsulfanyl-2H-benzo[g]isoquinolin-3-one](/img/structure/B14591515.png)
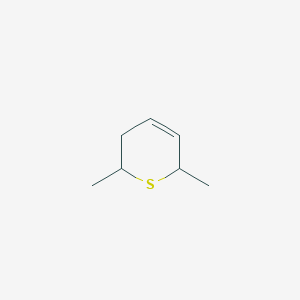
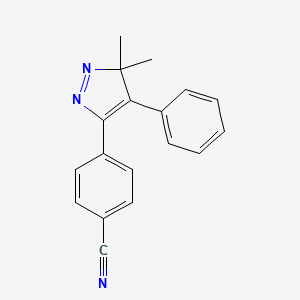
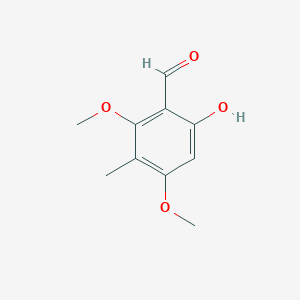
![3-[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]propanoic acid](/img/structure/B14591541.png)
![2,4-Diphenylbicyclo[3.2.1]oct-2-ene](/img/structure/B14591546.png)
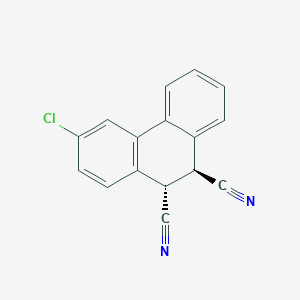
![8-[(4S,5S)-4-octyl-2-sulfanylidene-1,3-thiazolidin-5-yl]octanoic acid](/img/structure/B14591574.png)
